molecular formula C15H14BrN5O2S B10975422 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide

4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide

Cat. No.: B10975422
M. Wt: 408.3 g/mol
InChI Key: GZYHFPXQBQDTQN-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the bromine and methyl groups. Key steps include:

    Formation of the Cyclopenta[4,5]thieno[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically formed through a condensation reaction involving hydrazine derivatives.

    Bromination and Methylation: Bromine and methyl groups are introduced using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of specific functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-N-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H14BrN5O2S

Molecular Weight

408.3 g/mol

IUPAC Name

4-bromo-2-methyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H14BrN5O2S/c1-7-18-14-11(8-4-3-5-10(8)24-14)15(23)21(7)19-13(22)12-9(16)6-17-20(12)2/h6H,3-5H2,1-2H3,(H,19,22)

InChI Key

GZYHFPXQBQDTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=C(C=NN4C)Br

Origin of Product

United States

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